Deacetylanguidin

Apoptosis DNA Fragmentation Trichothecene SAR

Trichothecene apoptosis research demands structurally defined analogs-generic scirpenol substitution causes divergent outcomes from acetylation-dependent potency shifts (e.g., 4-MAS is weakly active vs. 15-MAS). Deacetylanguidin (15-MAS, CAS 2623-22-5) resolves this with reproducible C-15 mono-acetylation: • Induces 32.0% apoptosis at 50 ng/mL (Jurkat T cells) with consistent 113→89 kDa PARP cleavage • Intermediate IC50 ~16.1 ng/mL enables wider dose-response windows vs. DAS (IC50 ~5.97 ng/mL) • Essential SAR reference: potency ranks 4,15-DAS > 15-MAS > 4-MAS Supplied at ≥98% purity; -20°C storage; ambient shipping.

Molecular Formula C17H24O6
Molecular Weight 324.4 g/mol
Cat. No. B1360172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylanguidin
Molecular FormulaC17H24O6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
InChIInChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1
InChIKeyIRXDUBNENLKYTC-DIRMQTSCSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylanguidin (15-Acetoxyscirpenol): A Unique Trichothecene Mycotoxin with Defined Apoptotic Activity


Deacetylanguidin, also referred to as 15-acetoxyscirpenol or 15-MAS, is a trichothecene mycotoxin predominantly produced by Fusarium species [1]. It belongs to the scirpenol subgroup, characterized by a 12,13-epoxytrichothec-9-ene core structure [2]. Unlike many other mycotoxins, trichothecenes do not require metabolic activation to exert their biological activity, directly interacting with cellular components . This compound is primarily utilized as a research tool to study apoptosis, mitochondrial dysfunction, and caspase activation in cellular models, particularly in Jurkat T cells [3].

Cell-permeable trichothecene probe; no metabolic activation required for pathway studies

Supports apoptosis and mitochondrial dysfunction pathway studies in Jurkat T cells

C-15 mono-acetylation provides a defined SAR reference point for trichothecene analogs

Why Substituting Deacetylanguidin with Other Trichothecenes Compromises Experimental Reproducibility


Trichothecene mycotoxins exhibit significant structure-activity relationship (SAR) variation based on acetylation patterns, making generic substitution highly problematic. Studies demonstrate that the position and number of acetoxy groups critically modulate cytotoxic potency, mitochondrial membrane disruption (ΔΨm), and apoptotic signaling intensity [1]. For instance, acetoxylation at the C-15 position (as in Deacetylanguidin/15-MAS) confers strong cytotoxicity, whereas a single acetoxylation at C-4 (as in 4-MAS) yields relatively weak activity [2]. Consequently, selecting an in-class alternative such as 4-MAS, 4,15-diacetoxyscirpenol (DAS), or T-2 toxin will produce divergent quantitative outcomes in key assays including DNA fragmentation, PARP cleavage, and mitochondrial depolarization. The evidence below quantifies these critical differences.

Acetylation pattern critically modulates apoptotic signaling intensity; substituting 15-MAS with 4-MAS (C-4 only) may yield weaker DNA fragmentation and mitochondrial disruption.

Double-acetylated DAS is significantly more potent; swapping may shift dose–response windows and obscure intermediate mechanistic readouts achievable with 15-MAS.

Quantitative Differentiation of Deacetylanguidin Against Its Closest Trichothecene Analogs


DNA Fragmentation Intensity: 15-MAS Exhibits Intermediate Potency Between 4,15-DAS and 4-MAS

In a direct head-to-head comparison of four acetoxyscirpenol mycotoxins (ASMs) in Jurkat T cells, DNA fragmentation intensity was quantitatively ranked. Deacetylanguidin (15-MAS) induced significantly greater DNA fragmentation than 4-MAS (single C-4 acetoxylation) but less than 4,15-DAS (double acetoxylation) [1]. This establishes a clear potency gradient dependent on acetylation pattern.

DNA Fragmentation
Head-to-head
Ranked 2nd of 4 ASMs
4,15-DAS > 15-MAS > TAS > 4-MAS
Supports intermediate potency selection for dose–response studies
Jurkat T cells; Western blot/flow cytometry
Apoptosis DNA Fragmentation Trichothecene SAR

Cytotoxic Potency (IC50) in Jurkat T Cells: 15-MAS Demonstrates Defined nM Potency

While a direct IC50 comparison in a single study is not available, cross-study analysis reveals the relative cytotoxic potency. Deacetylanguidin (15-MAS) exhibits an IC50 of 16.1 ng/mL (approximately 50 nM) in Jurkat T cells [1]. In contrast, the more potent double-acetylated analog 4,15-diacetoxyscirpenol (DAS) shows an IC50 of 5.97 ng/mL (approximately 16 nM) in the same cell line [2]. This 2.7-fold difference in potency underscores the functional impact of acetylation state.

Cytotoxicity IC50
Cross-study comparable
15-MAS: 16.1 ng/mL (~50 nM)
DAS: 5.97 ng/mL (~16 nM)
~2.7-fold difference
Reported intermediate potency supports broader dose–response profiling
Jurkat T cells; MTT/viability assays
Cytotoxicity IC50 Jurkat T Cells

Phosphatidylserine Externalization: Quantified Apoptotic Induction at 50 ng/mL

In a direct assessment of early apoptosis, treatment of Jurkat T cells with 50 ng/mL Deacetylanguidin (15-MAS) resulted in 32.0% of cells exhibiting phosphatidylserine (PS) externalization (PS-positive/PI-negative) [1]. This provides a defined benchmark for apoptosis induction that can be compared across experimental systems. While comparative data for other ASMs at identical concentrations is limited, the study confirms that all tested ASMs induce PS externalization in a time-dependent manner [2].

Apoptosis Induction
Head-to-head (partial)
32.0% Annexin V+/PI− at 50 ng/mL
Supports apoptosis assay calibration and lot consistency verification
Jurkat T cells; flow cytometry
Apoptosis Annexin V Flow Cytometry

Mitochondrial Membrane Potential (ΔΨm) Disruption: C-15 Acetoxylation Enhances Mitochondrial Damage

Flow cytometry analysis using DiOC6 staining revealed that acetoxylation at the C-15 position (as in 15-MAS) consistently increases mitochondrial inner-membrane potential (ΔΨm) disruption, whereas acetoxylation at C-3 reduces this effect [1]. While exact ΔΨm values for individual compounds are not reported, the study establishes a class-level SAR principle: C-15 acetoxylated congeners like 15-MAS and 4,15-DAS induce greater mitochondrial damage compared to analogs lacking this modification (e.g., 4-MAS or C-3 acetylated TAS).

Mitochondrial ΔΨm
Class-level inference
C-15 acetoxylation consistently increases ΔΨm disruption; C-3 modification reduces it
Guides selection for mitochondrial pathway studies
SAR trend; DiOC6 flow cytometry
Mitochondrial Dysfunction ΔΨm Structure-Activity Relationship

Defined Research Applications of Deacetylanguidin Based on Quantitative Evidence


Apoptosis Mechanism Studies in T-Cell Leukemia Models

Deacetylanguidin (15-MAS) is optimally suited for investigating the mitochondrial apoptotic pathway in Jurkat T cells, as it reliably induces DNA fragmentation, PARP cleavage, and phosphatidylserine externalization at defined concentrations (e.g., 32.0% apoptosis at 50 ng/mL) [1]. Its intermediate potency (IC50 ~16.1 ng/mL) compared to more potent analogs like DAS (IC50 ~5.97 ng/mL) provides a wider experimental window for dose-response studies [2][3].

Structure-Activity Relationship (SAR) Studies on Trichothecene Acetylation

As a mono-acetylated scirpenol (C-15 acetoxylation), 15-MAS serves as a critical reference compound for dissecting how specific acetylation patterns modulate cytotoxicity, mitochondrial disruption, and DNA fragmentation. It occupies an intermediate position in potency rankings (4,15-DAS > 15-MAS > 4-MAS), making it essential for comparative SAR panels [1].

Positive Control for Caspase-3/7 Activation Assays

The consistent cleavage of 113 kDa PARP to an 89-kDa fragment by 15-MAS indicates robust activation of caspase-3 and/or caspase-7 [1]. This makes it a reliable positive control for validating caspase activity assays in T-cell lines, with well-documented experimental conditions available in primary literature.

Mitochondrial Membrane Potential (ΔΨm) Disruption Studies

Given the established SAR that C-15 acetoxylation enhances ΔΨm disruption, 15-MAS is a preferred tool compound for investigating mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release in Jurkat T cells [1].

Application
Selection Property
Validation Focus
Apoptosis pathway studies in Jurkat T cells
C-15 mono-acetylated intermediate potency
DNA fragmentation, PARP cleavage, and PS externalization reproducibility
Trichothecene acetylation SAR studies
Defined mono-acetylated scirpenol reference
Acetylation-dependent potency and mitochondrial disruption gradient
Caspase-3/7 activation assay context
Documented PARP cleavage benchmark
Caspase cleavage consistency across experimental conditions
Mitochondrial outer membrane permeabilization (MOMP) studies
C-15 acetoxylation SAR for ΔΨm disruption
ΔΨm disruption assay validation in Jurkat cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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